3-methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one
Description
3-Methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one (CAS RN: 1456-50-4) is a steroidal derivative characterized by a cyclopenta[a]phenanthren-17-one core. Its molecular formula is C₁₉H₂₀O₂, with a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 13 . The compound shares structural similarities with estrone (3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one), a natural estrogen, but differs in the substitution at position 3 (methoxy vs. hydroxyl) .
Synthetic routes for related compounds often involve functionalization of the estrone scaffold. For example, 3-cyanoethoxy and triazinyloxy derivatives are synthesized via nucleophilic substitution under anhydrous conditions (e.g., THF, nitrogen atmosphere) . The target compound itself can be derived from estrone through methylation or other etherification reactions .
Properties
IUPAC Name |
3-methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-7,11H,3,5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDAWQFRJMIWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1=CCC2=O)CCC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295556 | |
| Record name | 3-methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
966-47-2 | |
| Record name | NSC103053 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one typically involves multi-step organic reactions. The starting materials and specific reagents can vary, but common steps include cyclization reactions, methylation, and methoxylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials, such as polymers and advanced composites, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanisms can vary depending on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The cyclopenta[a]phenanthren-17-one scaffold is central to biological activity. Key analogs and their modifications are summarized below:
Estrogenic Activity
- Estrone (3-OH) exhibits estrogenic activity by binding to estrogen receptors .
- This modification may shift activity toward non-hormonal pathways .
Carcinogenicity
- The parent compound VI (11-CH₃) is a potent carcinogen in mouse skin painting assays (30 µg dose, 2-year study) .
- Substituent position critically affects activity: 6-Methoxy or 16-hydroxy derivatives of VI show moderate carcinogenicity . 11-Ethyl or 11-n-butyl homologs exhibit reduced activity, highlighting steric and electronic dependencies .
Mutagenicity
- The cyclopenta[a]phenanthren-17-one scaffold is mutagenic, though 16% less mutagenic than phenanthrene due to the cyclopentanone moiety .
- Derivatives like 11,12-dimethyl or 16-hydroxy variants retain mutagenicity, emphasizing the role of substituent electronegativity and steric effects .
Therapeutic Potential
Biological Activity
3-Methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one is a complex organic compound belonging to the cyclopenta[a]phenanthrene class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C19H20O2
- Molecular Weight : 280.36 g/mol
- CAS Number : 966-47-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Anti-Cancer Properties
Studies have highlighted the compound's potential as an anti-cancer agent. Its mechanism involves:
- Inhibition of Tumor Growth : The compound has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting proliferation.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- Mechanism of Action : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have explored the biological activity of this compound:
Case Study 1: Anti-Cancer Efficacy
A study published in Chemical Research in Toxicology evaluated the anti-cancer effects of the compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptosis markers.
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of the compound using a murine model of arthritis. The administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to nuclear hormone receptors involved in regulating gene expression related to inflammation and cancer.
- Signal Transduction Pathways : It influences pathways such as PI3K/Akt and MAPK that are critical in cell survival and proliferation.
Q & A
Q. What are the recommended synthetic routes for preparing 3-methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one?
- Methodological Answer : A common approach involves modifying estrone derivatives. For example, estrone (a structurally similar compound) can be dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere to prevent oxidation. Subsequent functionalization at position 3 (e.g., methoxy group introduction) may involve alkylation or radical-mediated reactions, as seen in analogous systems . Key steps include:
- Protecting hydroxyl groups to avoid side reactions.
- Using catalysts like palladium or copper for coupling reactions.
- Purification via column chromatography or recrystallization.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if aerosolization is possible .
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Waste Disposal : Collaborate with licensed waste management services for hazardous organic compounds. Contaminated solvents should be collected separately for incineration .
Advanced Research Questions
Q. How do substituents in the bay-region (e.g., methyl vs. trifluoromethyl) influence the biological activity of cyclopenta[a]phenanthren-17-one derivatives?
- Methodological Answer : Substituent steric and electronic properties critically modulate DNA-binding and carcinogenicity. For example:
| Substituent | DNA Adduct Formation (pmol/mg DNA) | Tumor-Initiating Activity (Papillomas/Mouse) |
|---|---|---|
| 11-Methyl | >3 | 8 |
| 11-CF₃ | Undetectable | 0 |
- Experimental Design :
- Synthesize analogs with controlled substituents (e.g., via Friedel-Crafts alkylation).
- Assess DNA adduct formation using ³²P-postlabeling in cell lines (e.g., MCF-7) .
- Test tumorigenicity in Sencar mouse models with TPA promotion .
Q. How can researchers address gaps in physicochemical data (e.g., solubility, logP) for this compound?
- Methodological Answer :
- Empirical Determination :
- Solubility : Perform shake-flask experiments in buffers (pH 1–13) and organic solvents.
- logP : Use HPLC retention time correlation with reference standards.
- Computational Modeling : Apply QSPR (Quantitative Structure-Property Relationship) tools like COSMO-RS to predict partitioning behavior .
Q. What analytical techniques are optimal for characterizing structural isomers or degradation products of this compound?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with PDA/UV detection to separate isomers.
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., J-coupling analysis for methoxy group orientation) .
- HRMS : High-resolution mass spectrometry for exact mass validation.
- X-ray Crystallography : Resolve ambiguous structures, as demonstrated for benzylidene derivatives .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activities of similar compounds be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell line passage number, solvent purity).
- Meta-Analysis : Compare datasets across studies, focusing on variables like:
- Substituent position (e.g., methoxy at C2 vs. C3) .
- Assay sensitivity (e.g., LC-MS vs. ELISA for adduct detection).
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways and identify confounding metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
